molecular formula C20H17ClN4O2 B2565313 2-[1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one CAS No. 2380087-67-0

2-[1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one

Cat. No. B2565313
CAS RN: 2380087-67-0
M. Wt: 380.83
InChI Key: CJJMQHYMOISOHW-UHFFFAOYSA-N
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Description

2-[1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-[1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one involves the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of various kinases, including PI3K and mTOR, which are involved in cell signaling pathways. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumors in animal models. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one in lab experiments include its high potency and selectivity for specific enzymes and proteins. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the study of 2-[1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one. One potential direction is the development of new drugs for the treatment of cancer and Alzheimer's disease based on the structure of this compound. Another potential direction is the study of the role of this compound in other biological processes, including inflammation and immune response. Additionally, the optimization of the synthesis method for this compound could lead to improved yields and purity, which could facilitate its use in scientific research.

Synthesis Methods

The synthesis of 2-[1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one involves the reaction of 2-(2-chlorophenyl)acetic acid with 3-aminoazetidine in the presence of a coupling agent. The resulting product is then reacted with 4-chloro-2-aminopyridine to form the final compound. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

2-[1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one has been extensively studied for its potential applications in scientific research. It has been used as a tool compound for the study of various biological processes, including signal transduction, enzyme inhibition, and protein-protein interactions. This compound has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

2-[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2/c21-17-4-2-1-3-15(17)11-20(27)24-12-16(13-24)25-19(26)6-5-18(23-25)14-7-9-22-10-8-14/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJMQHYMOISOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Cl)N3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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